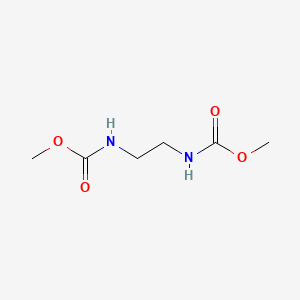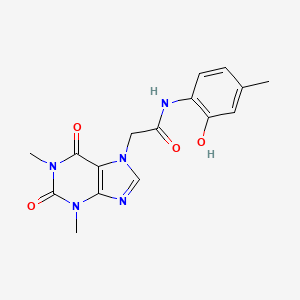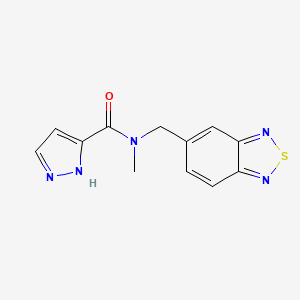
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the pyrrolidone family. Brivaracetam has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Mécanisme D'action
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione's mechanism of action is thought to involve modulation of neurotransmitter release by binding to SV2A. This binding is believed to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a high affinity for SV2A, with a binding affinity that is 15 times higher than that of levetiracetam, another anticonvulsant drug that also targets SV2A. 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure frequency and severity in both animal models and human clinical trials. It has also been shown to have a low potential for drug interactions and a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for SV2A, which makes it a potent modulator of neurotransmitter release. However, its low yield in the synthesis process and high cost may limit its use in certain experiments.
Orientations Futures
Future research on 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further studies could explore the optimal dosing and administration of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione to maximize its therapeutic effects. Finally, research could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Méthodes De Synthèse
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione can be synthesized by reacting 3-bromobenzoyl chloride with N-Boc-4-morpholine-2,5-dione in the presence of a base, followed by deprotection of the Boc group using trifluoroacetic acid. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of epilepsy. It has been shown to have a high affinity for the synaptic vesicle protein 2A (SV2A), which plays a key role in the release of neurotransmitters. By binding to SV2A, 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is thought to modulate neurotransmitter release, leading to its anticonvulsant effects.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAAAGJFDKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)

![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)

